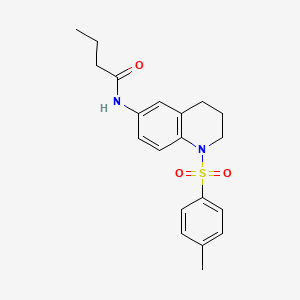

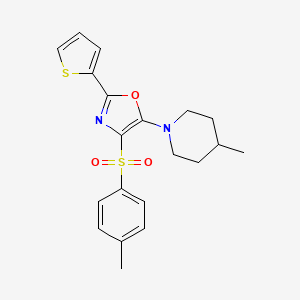

N-(1-甲苯磺酰基-1,2,3,4-四氢喹啉-6-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized using the modified Pictet–Spengler reaction . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学研究应用

稠合吡唑的分子内环加成

Jash 等人 (2017) 的一项研究强调了一种通过分子内环加成方法合成稠合有 1,2,3,4-四氢喹啉的吡唑的有效方法。此过程涉及由芳香底物形成甲苯磺酰肼,然后生成重氮化合物并进行 1,3-偶极环加成,得到中等至非常好的结果 (44-95%)。DFT 计算支持的各种官能团的相容性和合理的反应机理强调了该方法在创建复杂分子结构中的适用性 (Jash, Das, Sen, & Chowdhury, 2017)。

合成和抗菌活性

Paronikyan 等人 (2013) 探讨了稠合吡啶的 N-氨基衍生物(包括四氢异喹啉)的合成和抗菌活性的评估。该研究开发了一种使用 O-甲苯磺酰羟胺作为层合剂的方法,突出了这些化合物在抗菌应用中的潜力 (Paronikyan 等人,2013)。

四氢喹啉衍生物的多米诺反应

Zhang 和 Li (2002) 展示了通过水中的氯化铟催化的芳香胺和环烯醇醚的多米诺反应合成各种四氢喹啉衍生物。该方法强调了四氢喹啉部分在许多天然产物中的结构意义,并展示了环化产物中具有顺式选择性的合成过程的效率 (Zhang & Li, 2002)。

高效合成方法

Lin、Cui 和 Wang (2006) 描述了一种通过分子碘催化的苯胺与环烯醇醚的多米诺反应高效合成 1,2,3,4-四氢喹啉衍生物的方法。该过程可能通过氮杂-狄尔斯-阿尔德过程进行,说明了该方法在生成结构多样的四氢喹啉衍生物中的效用 (Lin, Cui, & Wang, 2006)。

一锅式合成方法

Salehi 等人 (2011) 报道了一种在无溶剂条件下由熔融四正丁基溴化鏻催化的吡喃和呋喃喹啉的一锅式合成。这种方法不仅避免了不希望的聚合产物,而且消除了对有毒有机溶剂的需求,提供了一种实用且环保的合成途径 (Salehi, Veisi, Khodaei, & Khosropour, 2011)。

作用机制

未来方向

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more potent and selective analogs for various therapeutic applications.

属性

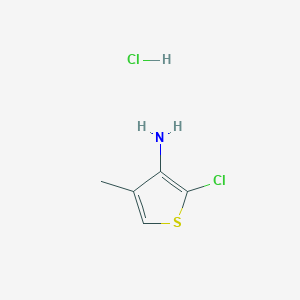

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-5-20(23)21-17-9-12-19-16(14-17)6-4-13-22(19)26(24,25)18-10-7-15(2)8-11-18/h7-12,14H,3-6,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBGBTWHIXSIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)

![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)

![1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2468789.png)

![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)

![(4-Chloro-2-methylphenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2468804.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)